molecular formula C21H23N3O2 B2599450 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide CAS No. 1935679-22-3

1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide

Cat. No. B2599450
CAS RN: 1935679-22-3
M. Wt: 349.434
InChI Key: NQHCQSMLXXOOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide, also known as CPDD, is a chemical compound that has gained significant attention in scientific research for its potential use in the field of medicine. This compound has shown promising results in various studies, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide involves the inhibition of various enzymes such as topoisomerase II and tubulin, which are essential for cell division and growth. This inhibition leads to the induction of apoptosis and the inhibition of cell proliferation, making it an effective anti-tumor agent. 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide also exhibits neuroprotective effects by modulating various signaling pathways and reducing oxidative stress.
Biochemical and Physiological Effects:
1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide has been found to exhibit various biochemical and physiological effects such as the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. This compound has also been found to reduce oxidative stress and inflammation, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, making it an effective anti-tumor agent. However, one of the limitations of using 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide, including the development of more efficient synthesis methods, the identification of potential drug targets, and the evaluation of its efficacy in clinical trials. Further research is also needed to determine the optimal dosage and administration of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide for various diseases. Additionally, the potential side effects and toxicity of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide need to be thoroughly evaluated to ensure its safety for human use.
Conclusion:
In conclusion, 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide is a promising compound that has shown potential for the treatment of various diseases. Its ability to inhibit cell proliferation and induce apoptosis makes it an effective anti-tumor agent, while its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide and its limitations in clinical applications.

Synthesis Methods

The synthesis method of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide involves the reaction of 2-cyano-4-phenylbutan-2-amine with 3,3-dimethylbenzene-1,3-dicarbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide, which can be further purified using various techniques such as column chromatography.

Scientific Research Applications

1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-N-(2-cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-21(15-22,13-12-16-8-5-4-6-9-16)23-19(25)17-10-7-11-18(14-17)20(26)24(2)3/h4-11,14H,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHCQSMLXXOOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=CC(=CC=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3-(1-Cyano-1-methyl-3-phenylpropyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.